N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide
Description
N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. The amide nitrogen is substituted with a methylpyrrolidine moiety, where the pyrrolidine ring is further functionalized with a pyrimidin-2-yl group at the 1-position.
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)13-5-1-4-12(10-13)15(25)23-11-14-6-2-9-24(14)16-21-7-3-8-22-16/h1,3-5,7-8,10,14H,2,6,9,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSKRUQPDKGMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidine-Pyrimidine Intermediate
The pyrrolidine ring is functionalized with a pyrimidine moiety through a nucleophilic substitution reaction. Pyrrolidine is reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 1-(pyrimidin-2-yl)pyrrolidine.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Base | K₂CO₃ (2.5 equiv) |
| Yield | 68–75% |
N-Alkylation to Introduce the Methylbenzamide Group
The intermediate 1-(pyrimidin-2-yl)pyrrolidine undergoes N-alkylation with 3-(trifluoromethyl)benzyl bromide. This step employs sodium hydride (NaH) as a base in tetrahydrofuran (THF) at 0°C to room temperature. The resulting product is then subjected to amidation with 3-(trifluoromethyl)benzoyl chloride using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.
Reaction Summary
| Step | Reagents/Conditions | Yield |
|---|---|---|
| N-Alkylation | NaH, THF, 0°C → RT, 6 hours | 82% |
| Amidation | HATU, DMF, 4°C → RT, 12 hours | 78% |
Optimization of Reaction Conditions
Catalytic Systems
The choice of catalyst significantly impacts reaction efficiency. Palladium-based catalysts, such as Pd(OAc)₂ with bipyridyl ligands, enhance coupling reactions in pyrimidine functionalization. Comparative studies demonstrate that Pd(OAc)₂ increases yields by 15–20% relative to uncatalyzed reactions.
Catalyst Screening
| Catalyst | Ligand | Yield Improvement |
|---|---|---|
| Pd(OAc)₂ | Bipyridyl | +18% |
| CuI | Phenanthroline | +8% |
| None | – | Baseline |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) favor nucleophilic substitutions, while elevated temperatures (80–100°C) accelerate ring-closure reactions. Microwave-assisted synthesis reduces reaction times from 24 hours to 4 hours with comparable yields.
Purification and Isolation Techniques
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a C18 column ensures >95% purity.
Purification Metrics
| Method | Purity Achieved | Recovery Rate |
|---|---|---|
| Column Chromatography | 92–95% | 80–85% |
| Recrystallization | 89–91% | 70–75% |
| Preparative HPLC | >99% | 60–65% |
Industrial-Scale Production Considerations
Scaling the synthesis to kilogram quantities necessitates continuous flow reactors for exothermic steps (e.g., amidation). Process analytical technology (PAT) monitors reaction progression in real time, ensuring consistency.
Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–10 kg |
| Reaction Time | 12–24 hours | 6–8 hours |
| Yield | 70–78% | 65–72% |
Analytical Methods for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): Distinct signals for pyrrolidine protons (δ 2.8–3.2 ppm) and trifluoromethylbenzamide aromatic protons (δ 7.5–8.1 ppm).
- ¹³C NMR (101 MHz, CDCl₃): Carbonyl resonance at δ 167.2 ppm confirms amide formation.
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 351.1254 (calculated for C₁₈H₁₈F₃N₄O: 351.1251).
X-ray Crystallography
Single-crystal analysis validates the stereochemistry of the pyrrolidine ring and amide bond orientation.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyrrolidine rings may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Variations
The compound shares a benzamide backbone with a 3-CF₃ substitution, a common feature in kinase inhibitors to enhance lipophilicity and metabolic stability. Key structural variations among analogs lie in the substituents on the amide nitrogen and adjacent heterocycles.
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Lipophilicity : The 3-CF₃ group in the target compound enhances lipophilicity (logP ~3.5–4.0), comparable to analogs like 8h (logP ~3.8) . Dual CF₃ substitution () increases logP further (~4.5) but may reduce solubility .
- Solubility : Pyrrolidine and pyrimidine rings improve aqueous solubility compared to purely aromatic analogs. Acalabrutinib’s imidazo-pyrazine core reduces solubility, necessitating salt formulations (e.g., mesylate) .
- Solid-State Properties : Salts of bis-CF₃ analogs () exhibit improved flow properties (angle of repose: 30.74° for tosylate vs. 41.57° for free base) .
Biological Activity
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrimidine ring, a pyrrolidine moiety, and a trifluoromethylbenzamide group. The synthesis typically involves several steps:
- Formation of Pyrrolidine and Pyrimidine Intermediates : The reaction of pyrrolidine with pyrimidine derivatives under controlled conditions.
- Coupling with Benzoyl Chloride : The intermediate reacts with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.
Biological Activity
This compound has been investigated for various biological activities:
Inhibitory Effects on Enzymes
The compound has shown potential as an enzyme inhibitor, particularly in studies targeting kinases involved in cancer pathways. Its interaction with specific molecular targets enhances its efficacy as a biochemical probe.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties through mechanisms such as:
- Inhibition of Cell Proliferation : Studies have demonstrated that it can significantly reduce the proliferation of various cancer cell lines.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, contributing to its therapeutic potential.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The pyrimidine and pyrrolidine rings facilitate binding to target enzymes or receptors, enhancing specificity.
- Stability and Bioavailability : The trifluoromethyl group contributes to the compound's stability and bioavailability, which are critical for therapeutic efficacy.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Anticancer Effects :
- Objective : To evaluate the compound's effect on human cancer cell lines.
- Findings : It demonstrated IC50 values in the low micromolar range against various cancer types, indicating potent anticancer activity.
-
Study on Enzyme Inhibition :
- Objective : To assess its inhibitory effects on specific kinases.
- Results : The compound showed selective inhibition with IC50 values comparable to established kinase inhibitors.
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling a pyrimidine-containing pyrrolidine intermediate with a trifluoromethylbenzoyl chloride derivative. Key steps include:
-
Amide bond formation : Use coupling reagents like HATU or EDC in anhydrous DMF under nitrogen .
-
Heterocyclic ring construction : Pyrimidine-pyrrolidine intermediates may require Pd-catalyzed cross-coupling or cyclization reactions .
-
Yield optimization : Monitor reactions via TLC and adjust parameters (e.g., temperature, stoichiometry). For example, reports yields ranging from 31% to 95% depending on reaction steps, highlighting the need for purification via column chromatography .
- Data Table :
| Step | Reaction Type | Key Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Amidation | DMF, HATU, 0°C → RT | 85% |
| 2 | Cyclization | Pd(OAc)₂, ligand, 80°C | 56% |
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the pyrimidine-pyrrolidine moiety and benzamide substitution patterns. For example, the trifluoromethyl group shows distinct 19F NMR shifts .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₈F₃N₅O: 394.14) .
- Chromatography : HPLC with UV detection ensures purity (>95%) .
Q. How can initial biological activity screening be designed for this compound?
- Target selection : Prioritize kinases or GPCRs due to structural similarity to known inhibitors (e.g., PF-04136309, a CCR2 antagonist with a pyrimidine-pyrrolidine scaffold) .
- Assays :
- Enzyme inhibition : Use fluorescence polarization assays for kinase activity .
- Cell-based assays : Measure IC₅₀ in cancer cell lines (e.g., MTT assay) .
Advanced Research Questions
Q. How can synthetic challenges, such as low yields in final coupling steps, be addressed?
- Root cause analysis : Poor solubility of intermediates or steric hindrance in the pyrrolidine-pyrimidine core may limit reactivity.
- Solutions :
- Microwave-assisted synthesis : Reduces reaction time (e.g., achieved 8h synthesis using microwave heating) .
- Alternative solvents : Switch from DMF to THF or dichloromethane to improve intermediate solubility .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Key modifications :
- Pyrimidine substitution : Replace pyrimidin-2-yl with pyridin-3-yl to assess impact on target binding .
- Trifluoromethyl positioning : Compare meta- vs. para-substituted benzamides using X-ray crystallography (e.g., Phaser software for structural analysis) .
- Data Table :
| Analog | Modification | IC₅₀ (nM) |
|---|---|---|
| A | Pyridin-3-yl | 120 |
| B | Pyrimidin-2-yl | 45 |
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:IPA mobile phases .
- Circular Dichroism (CD) : Confirm absolute configuration of the pyrrolidine stereocenter .
Q. What in vitro models are suitable for studying metabolic stability?
- Liver microsomes : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition assays : Assess potential drug-drug interactions using fluorogenic substrates .
Q. How can computational methods guide crystallographic studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
